molecular formula C16H20ClNO4 B7768942 Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B7768942
M. Wt: 325.79 g/mol
InChI Key: PGJXFBYJBMDMRZ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO4 and its molecular weight is 325.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the introduction of the chlorophenyl group, and then the deprotection of the amine group. The carboxylic acid group is introduced in the final step.

Starting Materials
Boc-protected pyrrolidine, 2-chlorophenyl magnesium bromide, Di-tert-butyl dicarbonate, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate

Reaction
Boc-protect the pyrrolidine using di-tert-butyl dicarbonate and a base such as sodium hydroxide, React the Boc-protected pyrrolidine with 2-chlorophenyl magnesium bromide in anhydrous conditions to introduce the chlorophenyl group, Deprotect the Boc group using hydrochloric acid, Introduce the carboxylic acid group using a reaction with methanol and ethyl acetate in the presence of a base such as sodium hydroxide

properties

IUPAC Name

(3S,4R)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJXFBYJBMDMRZ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

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